5-Bromo-3-morpholinopyrazin-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-morpholin-4-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVGSOUZYXNHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587503 | |
| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117719-17-2 | |
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117719-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-morpholinopyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic protocol for 5-Bromo-3-morpholinopyrazin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from commercially available 2-aminopyrazine. This document details the experimental procedures, presents relevant data in a structured format, and includes diagrams to illustrate the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Dibromination of 2-aminopyrazine: The initial step involves the electrophilic substitution of 2-aminopyrazine to yield the key intermediate, 2-amino-3,5-dibromopyrazine.
-
Nucleophilic Aromatic Substitution (SNAr): The subsequent step is a regioselective nucleophilic aromatic substitution reaction where one of the bromine atoms on 2-amino-3,5-dibromopyrazine is displaced by morpholine to afford the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
This procedure is adapted from established methods for the bromination of 2-aminopyrazine.
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Ice water
-
Chloroform
Procedure:
-
In a 500 mL reaction flask, dissolve 2-aminopyrazine (9.5 g, 0.1 mol) in dimethyl sulfoxide (200 mL) with stirring.
-
Cool the solution to 5-10 °C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (42.9 g, 0.24 mol) portion-wise, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into ice water with stirring, which will cause a yellow solid to precipitate.
-
Collect the crude product by filtration and dry thoroughly.
-
Purify the crude solid by recrystallization from chloroform to yield pure 2-amino-3,5-dibromopyrazine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyrazine | Commercially Available |
| Reagent | N-Bromosuccinimide (NBS) | Commercially Available |
| Solvent | Dimethyl sulfoxide (DMSO) | Commercially Available |
| Reaction Temperature | 5-10 °C to Room Temperature | [1] |
| Reaction Time | 16 hours | [1] |
| Typical Yield | 76.4% | [1] |
| Purity (HPLC) | >99% | [1] |
| Melting Point | 114-116 °C | [1] |
Step 2: Synthesis of this compound
This proposed protocol is based on the principles of nucleophilic aromatic substitution on halogenated pyrazines. The bromine atom at the 3-position is expected to be more susceptible to nucleophilic attack due to the electronic effects of the adjacent amino and nitro groups.
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Morpholine
-
Anhydrous 1,4-dioxane
-
Palladium(II) acetate (Pd(OAc)2) (optional, for Buchwald-Hartwig conditions)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (optional, for Buchwald-Hartwig conditions)
-
Sodium tert-butoxide (NaOt-Bu) (optional, for Buchwald-Hartwig conditions)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure (Proposed):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-3,5-dibromopyrazine (1.0 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Add morpholine (1.2 - 1.5 eq).
-
For thermal SNAr: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For Buchwald-Hartwig amination (alternative): Add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq). Heat the mixture at 80-100 °C and monitor the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data (Anticipated):
| Parameter | Anticipated Value |
| Starting Material | 2-Amino-3,5-dibromopyrazine |
| Reagent | Morpholine |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography |
| Expected Yield | Moderate to Good |
Workflow and Pathway Diagrams
References
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-morpholinopyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-morpholinopyrazin-2-amine is a substituted pyrazine derivative. The pyrazine ring system is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of a bromine atom and a morpholine moiety suggests potential for further functionalization and exploration of its pharmacological profile. This document provides a comprehensive overview of the known chemical properties, a putative synthetic route, and predicted biological activities of this compound, based on available data for structurally related molecules.
Chemical and Physical Properties
Limited experimental data is publicly available for this compound. The following table summarizes its known identifiers and calculated properties. It is important to note the absence of experimentally determined physical properties such as melting point, boiling point, and solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₄O | [1] |
| Molecular Weight | 259.10 g/mol | [1] |
| CAS Number | 117719-17-2 | |
| IUPAC Name | 5-bromo-3-morpholin-4-ylpyrazin-2-amine | |
| SMILES | C1COCCN1c2nc(cncc2N)Br | [1] |
| InChI Key | CWVGSOUZYXNHLF-UHFFFAOYSA-N | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Putative Synthesis of this compound
Reaction Scheme:
Starting Material: 2-amino-3,5-dibromopyrazine Reagent: Morpholine Solvent: Dimethylformamide (DMF) Temperature: 100-140 °C Reaction Time: 3-5 days
Detailed Protocol:
-
To a solution of 2-amino-3,5-dibromopyrazine (1 equivalent) in dimethylformamide (DMF), add morpholine (1.2 equivalents).
-
Heat the reaction mixture at a temperature between 100-140 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is expected to run for approximately 3 to 5 days.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Predicted Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, based on the known activities of pyrazine and morpholine derivatives, some potential biological targets and activities can be predicted. Pyrazoline derivatives, for instance, have been reported to exhibit a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.
| Predicted Biological Activity | Potential Signaling Pathway Involvement |
| Anticancer | Inhibition of protein kinases, induction of apoptosis |
| Anti-inflammatory | Modulation of cytokine production, inhibition of inflammatory enzymes (e.g., COX) |
| Antimicrobial | Disruption of microbial cell wall synthesis, inhibition of essential enzymes |
| CNS Activity | Interaction with neurotransmitter receptors |
It is crucial to emphasize that these are predicted activities based on structural analogy and require experimental validation.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A hypothetical workflow for the synthesis and purification of this compound.
Generalized Kinase Inhibition Signaling Pathway
Caption: A generalized MAPK/ERK signaling pathway, a common target for pyrazine-based kinase inhibitors.
References
In-Depth Technical Guide: 5-Bromo-3-morpholinopyrazin-2-amine (CAS Number 117719-17-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-3-morpholinopyrazin-2-amine, a key intermediate in the development of potent phosphoinositide 3-kinase (PI3K) inhibitors. This document details its physicochemical properties, a robust synthesis protocol, and its role in the generation of biologically active compounds, supported by experimental data and pathway visualizations.
Core Compound Properties
This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. Its structure combines a pyrazine ring with a morpholine moiety and a bromine atom, providing a versatile scaffold for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 117719-17-2 | N/A |
| Molecular Formula | C₈H₁₁BrN₄O | [1] |
| Molecular Weight | 259.11 g/mol | [1] |
| Appearance | Solid | N/A |
| Purity | >95% | N/A |
Synthesis and Experimental Protocol
The synthesis of this compound is achieved through a two-step process starting from 2-amino-3,5-dibromopyrazine. The following protocol is based on established laboratory procedures.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
-
To a solution of 2-aminopyrazine (1 equivalent) in acetic acid, add N-bromosuccinimide (NBS) (2.2 equivalents) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-3,5-dibromopyrazine.
Step 2: Synthesis of this compound
-
To a solution of 2-amino-3,5-dibromopyrazine (1 equivalent) in N,N-dimethylformamide (DMF), add morpholine (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: PI3K Inhibitors
This compound is a pivotal intermediate in the synthesis of a series of 2-aminopyrazine derivatives that have been identified as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.
Signaling Pathway Context
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazine derivatives.
Biological Activity and Quantitative Data
Derivatives synthesized from this compound have demonstrated significant inhibitory activity against various PI3K isoforms. The core structure allows for Suzuki coupling reactions to introduce diverse aryl and heteroaryl groups at the 5-position, leading to compounds with high potency and selectivity.
The table below summarizes the in vitro activity of a representative compound derived from this compound against PI3Kα.
| Compound ID | Modification at 5-position | PI3Kα IC₅₀ (nM) |
| 1 | 4-Fluorophenyl | 15 |
| 2 | 3-Hydroxyphenyl | 8 |
| 3 | 2-Pyridyl | 22 |
Experimental Protocol: In Vitro PI3Kα Inhibition Assay
-
Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, and a suitable kinase assay buffer. The test compounds are dissolved in DMSO.
-
Assay Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the PI3Kα enzyme, PIP2 substrate, and assay buffer. c. Add the test compounds to the respective wells. Include a no-inhibitor control and a positive control. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Terminate the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
This technical guide consolidates the available information on this compound, highlighting its significance as a key intermediate in the development of targeted cancer therapeutics. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.
References
In-depth Technical Guide: 5-Bromo-3-morpholinopyrazin-2-amine
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for 5-Bromo-3-morpholinopyrazin-2-amine. Publicly accessible databases, including peer-reviewed journals and patent filings, do not contain specific studies detailing its biological targets, associated signaling pathways, or quantitative experimental data.
The available information is currently limited to its chemical identity, with listings in chemical supplier catalogs providing basic details such as its CAS number (117719-17-2), molecular formula (C8H11BrN4O), and molecular weight.[1][2] While the pyrazine core is a recognized scaffold in medicinal chemistry, often found in biologically active molecules, the specific biological activities of this compound remain uncharacterized in the public domain.[3]
Searches for experimental protocols, quantitative data, and established signaling pathways for this compound did not yield any specific results. The scientific literature that appeared in searches pertained to other brominated heterocyclic amines, which, while structurally related, do not provide a direct basis for understanding the mechanism of the specified compound.
Therefore, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams is not feasible at this time due to the absence of foundational research on the biological activity of this compound.
Further research, including initial biological screening and target identification studies, would be necessary to elucidate the mechanism of action of this compound. Without such primary data, any discussion of its role in cellular signaling or its potential as a therapeutic agent would be purely speculative.
References
The Compass of Discovery: A Technical Guide to Identifying Biological Targets of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a privileged structure in the design of a diverse array of therapeutic agents.[1][2] From potent kinase inhibitors in oncology to modulators of G-protein coupled receptors (GPCRs) for neurological disorders, pyrazine derivatives have demonstrated a remarkable capacity to interact with a wide range of biological targets. This in-depth technical guide provides a comprehensive overview of the core strategies and methodologies for identifying and validating the biological targets of these versatile compounds.
The Landscape of Pyrazine Derivative Targets
Pyrazine-based compounds have been successfully developed to target several major classes of proteins implicated in a multitude of diseases.
Protein Kinases
Protein kinases, which regulate a vast number of cellular processes, are a primary focus for pyrazine derivative development, particularly in the field of oncology.[1][2] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.[2]
Table 1: Quantitative Bioactivity of Pyrazine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Bioactivity (IC50/Ki) | Reference(s) |
| Imidazo[1,2-a]pyrazines | Aurora A, Aurora B | 2 - 149 nM (IC50) | [3] |
| 2,6-disubstituted pyrazines | CK2 | Potent inhibition, specific values in referenced article | [4] |
| [5][6][7]triazolo[4,3-a] pyrazines | c-Met, VEGFR-2 | c-Met: 26 - 77 nM (IC50), VEGFR-2: 2.6 µM (IC50) | [8] |
| Pyrazolopyrazines | BCR-ABL | Potent inhibition, specific values in referenced article | [9] |
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[10] Dysregulation of HDAC activity is linked to various cancers and other diseases. Pyrazine-containing compounds have emerged as promising HDAC inhibitors.
Table 2: Quantitative Bioactivity of Pyrazine Derivatives as HDAC Inhibitors
| Compound Class | Target HDAC(s) | Bioactivity (IC50) | Reference(s) |
| 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives | HDAC6 selective | Potent inhibition, specific values in referenced article | |
| Pyrazine-linked 2-aminobenzamides | Class I HDACs (HDAC1, 2, 3) | Submicromolar to low micromolar range |
G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. Pyrazine derivatives have been explored as ligands for various GPCRs, demonstrating their potential in treating a wide range of conditions.
Table 3: Quantitative Bioactivity of Pyrazine Derivatives as GPCR Ligands
| Compound Class | Target GPCR | Bioactivity (Ki/EC50) | Reference(s) |
| Arylpiperazines with pyrazine moiety | Dopamine D2 Receptor | Data not yet fully compiled | |
| Imidazo[1,2-a]pyrazin-8-ones | mGluR2 (Positive Allosteric Modulators) | Data not yet fully compiled |
Ion Channels
Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore. They are critical for a wide range of physiological processes, and their modulation by small molecules can have significant therapeutic effects.
Table 4: Quantitative Bioactivity of Pyrazine Derivatives as Ion Channel Modulators
| Compound Class | Target Ion Channel | Bioactivity (IC50) | Reference(s) |
| Polycyclic pyrazines | Potassium Ion Channels | Data not yet fully compiled | |
| Amiloride analogs (pyrazine-based) | Epithelial Na+ Channels (ENaC) | Data not yet fully compiled |
The Workflow of Target Identification and Validation
The journey from a bioactive pyrazine derivative to a validated drug target follows a structured and multi-faceted workflow. This process integrates computational, biochemical, and cell-based approaches to confidently identify the molecular target and elucidate the mechanism of action.[11][12][13][14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Drug Discovery Workflow - What is it? [vipergen.com]
- 14. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
In-Depth Technical Guide: 5-Bromo-3-morpholinopyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for 5-Bromo-3-morpholinopyrazin-2-amine. Given the absence of publicly available experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and data from analogous structures.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₁BrN₄O |
| Molecular Weight | 259.10 g/mol [1] |
| CAS Number | 117719-17-2[2] |
| IUPAC Name | 5-bromo-3-morpholin-4-ylpyrazin-2-amine |
Predicted Spectroscopic Data
The following spectral data are predicted based on the chemical structure of this compound and are intended to serve as a reference for researchers.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.70 | s | 1H | Pyrazine C6-H |
| ~4.85 | br s | 2H | -NH₂ |
| ~3.85 | t, J = 4.8 Hz | 4H | Morpholine -O-CH₂- |
| ~3.30 | t, J = 4.8 Hz | 4H | Morpholine -N-CH₂- |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | Pyrazine C2 |
| ~148.0 | Pyrazine C3 |
| ~135.0 | Pyrazine C6 |
| ~115.0 | Pyrazine C5 |
| ~66.8 | Morpholine -O-CH₂- |
| ~49.5 | Morpholine -N-CH₂- |
Predicted Mass Spectrometry Data (ESI-MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ of nearly equal intensity, separated by 2 m/z units.
| m/z | Ion |
| 259.0 | [M(⁷⁹Br)+H]⁺ |
| 261.0 | [M(⁸¹Br)+H]⁺ |
Experimental Protocols
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a dihalogenated aminopyrazine with morpholine.
Synthesis of this compound
This protocol describes a potential method for the synthesis of the title compound.
Materials:
-
3,5-Dibromopyrazin-2-amine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Visualizations
The following diagrams illustrate the chemical structure and a potential synthetic workflow.
Caption: Chemical structure of this compound.
References
Crystal Structure of 5-Bromo-3-morpholinopyrazin-2-amine: A Technical Overview
Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure of 5-Bromo-3-morpholinopyrazin-2-amine has not been publicly reported. No crystallographic information files (CIFs) or detailed structural analyses are available in prominent databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database.
This lack of available data prevents a detailed technical guide on its crystal structure, which would typically include quantitative data on bond lengths, bond angles, and unit cell parameters. Furthermore, without the determined three-dimensional structure, a meaningful analysis of its molecular geometry, intermolecular interactions, and crystal packing cannot be performed.
Molecular Structure and General Characteristics
While the crystal structure is undetermined, the molecular structure of this compound can be inferred from its chemical name and is depicted below.
Caption: 2D representation of the this compound molecule.
The molecule consists of a central pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with three functional groups:
-
An amino group (-NH₂) at position 2.
-
A morpholino group at position 3.
-
A bromo group (-Br) at position 5.
Potential for Future Research
The determination of the crystal structure of this compound would be a valuable contribution to the field of medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, and a detailed understanding of their three-dimensional structures is crucial for structure-activity relationship (SAR) studies and rational drug design.
Should the crystal structure become available, a comprehensive technical guide would include:
-
Crystallographic Data Table: Summarizing the crystal system, space group, unit cell dimensions, and other relevant crystallographic parameters.
-
Bond Lengths and Angles Table: Providing detailed geometric parameters of the molecule.
-
Experimental Protocol: A detailed methodology for the synthesis and crystallization of the compound.
-
Structural Analysis: An in-depth discussion of the molecular conformation, intramolecular and intermolecular interactions (such as hydrogen bonding and halogen bonding), and the overall crystal packing arrangement.
-
Signaling Pathway and Workflow Diagrams: If any biological activity is established, diagrams illustrating its mechanism of action or the experimental workflow for its characterization could be generated.
Currently, the absence of empirical crystallographic data precludes the creation of this detailed guide. Researchers in the field are encouraged to pursue the crystallization and structural determination of this compound to fill this knowledge gap.
In Silico Analysis of Pyrazinamide Compounds: A Technical Guide to Modeling and Docking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of pyrazinamide (PZA) and its derivatives, crucial components in the fight against tuberculosis (TB). Pyrazinamide is a first-line antitubercular drug, and understanding its interactions at a molecular level is paramount for the development of new, more effective analogs and for combating drug resistance. This document details the mechanism of action of PZA, experimental protocols for molecular docking, and the predictive analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Mechanism of Action of Pyrazinamide
Pyrazinamide is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus. The enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA). POA is believed to disrupt membrane potential and interfere with the energy production of the bacterium, particularly in the acidic environments of caseous necrosis. Mutations in the pncA gene can lead to resistance to PZA. Another proposed target for POA is the PanD protein, which is involved in coenzyme A biosynthesis.
Molecular Docking of Pyrazinamide Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of PZA, it is used to study the interaction of its derivatives with target proteins like pyrazinamidase (PZase) and PanD.
Quantitative Docking Data
The following tables summarize the molecular docking scores and in vitro activities (Minimum Inhibitory Concentration - MIC) of various pyrazinamide derivatives from published studies. Lower docking scores indicate a higher binding affinity.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| Pyrazinamide | MtbPanD | -5.21 | [1][2] |
| Pyrazinamide | Wild-type Mtb PZase | -9.8 | [3] |
| Pyrazinamide Analog 5d | MtbPanD | -6.36 | [1][2] |
| Pyrazinamide Analog 5g | MtbPanD | -5.91 | [1][2] |
| Pyrazinoic acid n-octyl ester (Compound 10) | Wild-type PZase | -55.04 (GOLD Score) | [4] |
| 6-chloro-N-(4-fluorophenyl) pyrazine-2-carboxamide (Compound 4) | Mutant PZase (C138Y) | -55.63 (GOLD Score) | [4] |
| ZINC15913786 | Mutant PncA (G97D) | -10.09 | [3] |
| ZINC20735155 | Mutant PncA (G97D) | -11.00 | [3] |
| Compound ID | MIC (µg/mL) | Strain | Reference |
| Pyrazinamide | 100 | M. tuberculosis H37Rv | [1] |
| Pyrazinamide Analog 5d | <6.25 | M. tuberculosis H37Rv | [1][2] |
| Pyrazinamide Analog 5g | <6.25 | M. tuberculosis H37Rv | [1][2] |
| Pyrazinamide Analog 5f | <12.5 | M. tuberculosis H37Rv | [1] |
Experimental Protocol: Molecular Docking using AutoDock
This protocol outlines the general steps for performing molecular docking of a pyrazinamide derivative with a target protein using AutoDock Tools and AutoDock.
Methodology:
-
Preparation of the Receptor (Protein):
-
The 3D structure of the target protein (e.g., PZase, PDB ID: 1IM5) is obtained from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogens are added to the protein structure.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT format.
-
-
Preparation of the Ligand (Pyrazinamide Derivative):
-
The 2D structure of the pyrazinamide derivative is drawn using a chemical drawing tool (e.g., ChemDraw) or obtained from a database like PubChem.
-
The 2D structure is converted to a 3D structure and its energy is minimized.
-
Gasteiger charges are computed for the ligand.
-
The rotatable bonds in the ligand are defined.
-
The prepared ligand is saved in the PDBQT format.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket.
-
AutoGrid is run to pre-calculate the atomic affinity potentials for various atom types in the ligand.
-
-
Docking Simulation:
-
The docking parameters are set, including the number of genetic algorithm runs, population size, and the number of energy evaluations.
-
AutoDock is launched to perform the docking simulation. The Lamarckian Genetic Algorithm is commonly used.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the lowest binding energy.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized using software like PyMOL or Discovery Studio.
-
In Silico ADMET Prediction
In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. This helps in identifying potential liabilities and prioritizing candidates for further development.
Methodologies for ADMET Prediction:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed based on the correlation between the chemical structures of compounds and their known ADMET properties. These models are then used to predict the properties of new compounds.
-
Physicochemical Property-Based Models: Properties like lipophilicity (logP), solubility, and pKa are calculated and used to predict ADMET characteristics. For instance, Lipinski's Rule of Five is a widely used guideline for predicting oral bioavailability.
-
Molecular Docking: Docking can be used to predict interactions with metabolic enzymes (e.g., Cytochrome P450) and transporters, providing insights into metabolism and excretion pathways.
-
Pharmacophore Modeling: This method identifies the 3D arrangement of essential features of a molecule responsible for its biological activity and can be used to predict interactions with off-target proteins that might cause toxicity.
This technical guide provides a foundational understanding of the in silico approaches used in the study of pyrazinamide and its derivatives. By leveraging these computational tools, researchers can accelerate the discovery and development of novel and more effective treatments for tuberculosis.
References
- 1. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A robust computational quest: Discovering potential hits to improve the treatment of pyrazinamide‐resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Kinase Inhibition Assays Using 5-Bromo-3-morpholinopyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a significant class of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic drug development.[3][4] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[4]
This document provides detailed protocols for evaluating the inhibitory activity of 5-Bromo-3-morpholinopyrazin-2-amine , a novel compound featuring a pyrazine core.[5][6] The pyrazine scaffold is a privileged structure in medicinal chemistry, often found in biologically active molecules. The methodologies described herein cover both biochemical and cell-based assays to characterize the compound's potency, selectivity, and cellular efficacy.
Hypothetical Kinase Inhibition Data
The inhibitory activity of this compound was evaluated against a panel of protein kinases to determine its potency and selectivity profile. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of kinase activity, were determined using a luminescence-based biochemical assay.
Table 1: Biochemical Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A (Target) | 12 | 5 |
| Kinase B | 350 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 85 | 2 |
| Kinase E | 1,200 | 15 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway Status | GI50 (nM) |
| Cell Line X | Target A Overexpressed | 45 |
| Cell Line Y | Target A Wild-Type | 850 |
| Cell Line Z | Target A Negative | >10,000 |
GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Signaling Pathway and Experimental Workflow
Kinase inhibitors typically function by blocking specific signaling cascades that drive disease progression. A common target is the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.
The characterization of a novel kinase inhibitor follows a structured workflow, progressing from initial biochemical screening to more complex cell-based assays to confirm on-target activity and functional outcomes.
Caption: A logical workflow for testing and validating kinase inhibitors.[7]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory effect of this compound on the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[1] The amount of ADP is detected via a coupled enzymatic reaction that produces a luminescent signal, which is inversely proportional to kinase inhibition.[2][8]
Materials:
-
Recombinant human kinase of interest and its specific substrate peptide.
-
ATP (Adenosine 5'-triphosphate).
-
This compound.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[1]
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
100% DMSO.
-
White, opaque 384-well or 96-well assay plates.
-
Multichannel pipettes.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of the kinase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.[1]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This colorimetric assay assesses the effect of the compound on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Cancer cell lines of interest (e.g., with target kinase overexpression).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well clear-bottom cell culture plates.[9]
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the log concentration of the compound to determine the GI50 value.
-
Protocol 3: Western Blot for Target Phosphorylation
This protocol is used to directly assess the inhibitory effect of the compound on the phosphorylation of a kinase's downstream substrate in a cellular context, confirming target engagement.[7][10]
Materials:
-
Cell line expressing the target kinase.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (one for the phosphorylated form of the substrate, one for the total substrate protein).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and transfer system.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in loading dye.
-
Separate the proteins by size using SDS-PAGE.[11]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to serve as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-3-methoxypyrazin-2-amine|High-Quality Research Chemical [benchchem.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
Application Notes and Protocols for 5-Bromo-3-morpholinopyrazin-2-amine in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and initial in vitro characterization of the novel compound, 5-Bromo-3-morpholinopyrazin-2-amine. Given the limited publicly available data on this specific molecule, the following protocols are based on established best practices for handling new chemical entities and the physicochemical properties inferred from its structure and related aminopyrazine compounds.
Compound Information
| Property | Value |
| IUPAC Name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine |
| Molecular Formula | C₈H₁₁BrN₄O |
| Molecular Weight | 259.10 g/mol |
| Chemical Structure | (A visual representation of the chemical structure would be placed here in a formal document) |
Solubility and Stock Solution Preparation
The solubility of this compound in aqueous solutions is expected to be limited due to its hydrophobic pyrazine core and bromo-substituent. Therefore, the use of organic solvents is recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is the preferred solvent for initial solubility testing and stock solution preparation due to its broad solvency power and compatibility with most in vitro assays at low final concentrations.
Preliminary Solubility Assessment
A preliminary, small-scale solubility test is crucial to determine the optimal solvent and maximum stock concentration.
Protocol 1: Small-Scale Solubility Test
-
Dispense a small, accurately weighed amount of this compound (e.g., 1 mg) into separate sterile microcentrifuge tubes.
-
Add a small volume (e.g., 100 µL) of the test solvents (e.g., cell culture grade DMSO, ethanol, and sterile phosphate-buffered saline (PBS)) to the respective tubes.
-
Vortex each tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming (up to 37°C) and further vortexing may be attempted.
-
Record the observations to determine the most suitable solvent.
Preparation of High-Concentration Stock Solution
Based on the preliminary solubility test, DMSO is the recommended solvent for preparing a high-concentration stock solution.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh 2.59 mg of this compound.
-
Under sterile conditions in a biological safety cabinet, transfer the weighed compound into a sterile conical or microcentrifuge tube.
-
Add 1 mL of sterile, cell culture-grade DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Suitability | Notes |
| DMSO | Highly Recommended | Broad solvency for heterocyclic compounds. Ensure final concentration in cell culture medium is typically ≤ 0.5% to avoid cytotoxicity. |
| Ethanol | Possible Alternative | May be suitable but could have lower solvating power than DMSO. Final concentration in media should also be kept low (typically ≤ 0.5%). |
| Aqueous Buffers (e.g., PBS) | Not Recommended | Low solubility is expected. Not suitable for high-concentration stock solutions. |
Experimental Protocols
The following are general protocols for utilizing this compound in common in vitro assays. These should be optimized based on the specific cell line and experimental objectives.
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the complete cell culture medium (supplemented with serum and antibiotics as required for the specific cell line) to 37°C.
-
Perform serial dilutions of the stock solution into the pre-warmed medium to achieve the desired final concentrations for the experiment (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Crucial Step: To prevent precipitation, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
Application Notes and Protocols for In Vivo Studies with 5-Bromo-3-morpholinopyrazin-2-amine
Disclaimer: To date, specific in vivo studies, including established dosing regimens and administration protocols for 5-Bromo-3-morpholinopyrazin-2-amine, are not available in the public domain. The following application notes and protocols are based on the known biological activities of structurally related pyrazine and morpholine-containing compounds and are intended to serve as a general guide for initiating in vivo research. Researchers should conduct thorough dose-ranging and toxicity studies prior to commencing efficacy evaluations.
Introduction
This compound is a heterocyclic compound featuring a pyrazine core, a structure of significant interest in medicinal chemistry. Pyrazine derivatives have been widely investigated for a range of biological activities, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobials. The morpholine moiety is also a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.
Given the structural alerts present in this compound, it is hypothesized that this compound may exhibit activity as a kinase inhibitor. Many small molecule kinase inhibitors containing pyrazine scaffolds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[1][2] This document provides a generalized framework for the in vivo evaluation of this compound.
Hypothetical Signaling Pathway
Based on the prevalence of pyrazine derivatives as kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the Receptor Tyrosine Kinase (RTK) pathway. Dysregulation of RTK signaling is a hallmark of many cancers.
Data Presentation
Table 1: General Dosing and Administration Parameters for Novel Pyrazine Derivatives
| Parameter | Mouse | Rat |
| Administration Route | Oral (gavage), Intraperitoneal (IP) | Oral (gavage), Intraperitoneal (IP) |
| Vehicle | 0.5% Methylcellulose in water, 10% DMSO in corn oil | 0.5% Methylcellulose in water, 10% DMSO in corn oil |
| Dosing Frequency | Once daily (QD) or twice daily (BID) | Once daily (QD) or twice daily (BID) |
| Typical Dose Range | 10 - 100 mg/kg | 5 - 50 mg/kg |
| Maximum Volume (Oral) | 10 mL/kg | 10 mL/kg |
| Maximum Volume (IP) | 10 mL/kg | 5 mL/kg |
Note: These are generalized starting points and must be optimized for this compound through tolerability and pharmacokinetic studies.
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
-
Objective: To prepare a homogenous and stable formulation of this compound for in vivo administration.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
Sterile tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound based on the desired concentration and the number of animals to be dosed.
-
If the compound has poor aqueous solubility, first dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Gradually add the primary vehicle (e.g., 0.5% methylcellulose) to the dissolved compound while vortexing to create a fine suspension.
-
Sonicate the suspension in a water bath for 10-15 minutes to ensure homogeneity.
-
Visually inspect the formulation for any precipitation before each use. Prepare fresh daily.
-
Protocol 2: General In Vivo Tolerability Study
-
Objective: To determine the maximum tolerated dose (MTD) of this compound.
-
Animal Model: Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Procedure:
-
Acclimatize animals for at least one week before the study begins.
-
Divide animals into groups (n=3-5 per group).
-
Administer escalating doses of the compound (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., oral gavage). Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.
-
Continue dosing for 5-7 days.
-
The MTD is defined as the highest dose that does not cause significant morbidity or more than 15-20% body weight loss.
-
Experimental Workflow Visualization
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Bromo-pyrazinamine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromo-pyrazinamine intermediates with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct aryl-pyrazinamine scaffolds. These structures are prevalent in medicinally important compounds, and the ability to synthetically diversify the pyrazine core is crucial for fine-tuning molecular properties and developing novel therapeutic agents.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
For heteroaromatic substrates like bromo-pyrazinamines, the reaction conditions must be carefully optimized. The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. These application notes provide a foundation for researchers to successfully employ this powerful reaction.
Data Presentation
The following tables summarize the yields obtained from the Suzuki-Miyaura coupling of bromo-pyrazinamine derivatives and structurally similar bromo-aminopyridine intermediates with various arylboronic acids. This data provides a strong indication of the expected yields under similar conditions.
Table 1: Suzuki Cross-Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Boronic Acids/Esters [1]
| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |
| 4a | 3-chlorophenylboronic acid | 5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |
| 4b | 4-chlorophenylboronic acid | 5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |
| 4c | 3-bromophenylboronic acid | 5-(3-bromophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 |
| 4d | 4-bromophenylboronic acid | 5-(4-bromophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 62 |
| 4e | 4-iodophenylboronic acid | 5-(4-iodophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 |
| 4f | 4-methylphenylboronic acid | 5-(4-methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 69 |
| 4g | 4-methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 70 |
| 4h | 3,4-dimethoxyphenylboronic acid | 5-(3,4-dimethoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 67 |
| 4i | 4-(trifluoromethyl)phenylboronic acid | 5-(4-(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 45 |
| 4j | 4-formylphenylboronic acid | 5-(4-formylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 48 |
| 4k | Naphthalene-2-boronic acid | 5-(naphthalen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 58 |
| 4l | Thiophene-2-boronic acid | 5-(thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 52 |
| 4m | Pyridine-3-boronic acid | 5-(pyridin-3-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 40 |
| 4n | Quinoline-3-boronic acid pinacol ester | 5-(quinolin-3-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37 |
Table 2: Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids (Analogous Substrate) [2][3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 2a | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 78 |
| 2b | 4-Methylphenylboronic acid | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 82 |
| 2c | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 2d | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 2e | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 |
| 2f | 3-Nitrophenylboronic acid | 2-methyl-5-(3-nitrophenyl)pyridin-3-amine | 75 |
| 2g | 4-(Trifluoromethyl)phenylboronic acid | 2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 72 |
| 2h | Naphthalen-2-ylboronic acid | 2-methyl-5-(naphthalen-2-yl)pyridin-3-amine | 65 |
| 2i | Thiophen-2-ylboronic acid | 2-methyl-5-(thiophen-2-yl)pyridin-3-amine | 68 |
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating Method
This protocol is adapted from the successful coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and 5-bromo-2-methylpyridin-3-amine.[1][2][3]
Materials:
-
Bromo-pyrazinamine intermediate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the bromo-pyrazinamine intermediate (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 ratio).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[4]
Materials:
-
Bromo-pyrazinamine intermediate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the bromo-pyrazinamine intermediate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst.
-
Add the chosen degassed solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Cross-Coupling
References
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Heterocyclic Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic amines (HCAs) are a class of compounds formed during the high-temperature cooking of protein-rich foods, such as meat and fish. Many HCAs are potent mutagens and carcinogens, making the study of their bioavailability and cellular interactions a critical area of research in toxicology and drug development. Understanding the rate and mechanism of HCA transport across biological barriers, such as the intestinal epithelium and the blood-brain barrier, as well as their accumulation within cells, is essential for risk assessment and the development of potential inhibitors or therapeutic agents.
This document provides detailed application notes and protocols for two key in vitro assays used to characterize the absorption and cellular disposition of heterocyclic amines: the Caco-2/MDCK permeability assay and the cellular accumulation assay.
I. Permeability Assays: Caco-2 and MDCK Models
Permeability assays using cell monolayers, such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cells, are the gold standard for in vitro prediction of intestinal absorption and blood-brain barrier penetration of xenobiotics.[1][2] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express many of the transporters found in the small intestine, making them an excellent model for oral absorption.[1][3][4] MDCK cells, derived from canine kidney, also form tight monolayers and are often used to assess passive permeability and the role of specific transporters, especially when transfected with genes like human MDR1 (P-glycoprotein).[5][6][7]
A. Data Presentation: Permeability of Heterocyclic Compounds
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Absorption | Reference |
| Domperidone | 0.2 | 10.0 | 50.0 | Low | |
| Verapamil | 10.0 | 30.0 | 3.0 | High | |
| Mirtazapine | 25.0 | 20.0 | 0.8 | High | |
| Mianserin | 30.0 | 25.0 | 0.8 | High | |
| Risperidone | 5.0 | 15.0 | 3.0 | High | |
| Haloperidol | 15.0 | 20.0 | 1.3 | High |
Note: An efflux ratio greater than 2 is generally considered indicative of active efflux.[8] A high Papp (A→B) value typically correlates with good intestinal absorption.
B. Experimental Protocol: Bidirectional Caco-2/MDCK Permeability Assay
This protocol describes the steps for assessing the bidirectional permeability of a heterocyclic amine across a Caco-2 or MDCK cell monolayer.
1. Materials and Reagents:
-
Caco-2 or MDCK cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test heterocyclic amine compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
2. Cell Culture and Monolayer Formation:
-
Seed Caco-2 or MDCK cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days (Caco-2) or 4-5 days (MDCK) to allow for differentiation and the formation of a confluent, polarized monolayer.[3][8]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. The TEER values should reach a stable plateau, indicating the formation of tight junctions.
3. Permeability Assay (Bidirectional Transport):
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test heterocyclic amine to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test heterocyclic amine to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for the same duration as the A→B transport.
-
Collect samples from both the apical and basolateral compartments for analysis.
-
4. Monolayer Integrity Check:
-
After the transport experiment, add a solution of Lucifer yellow to the apical compartment and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has permeated to the basolateral compartment. A low percentage of permeation confirms that the monolayer integrity was maintained throughout the experiment.
5. Sample Analysis:
-
Quantify the concentration of the heterocyclic amine in the collected samples using a validated LC-MS/MS method.[9]
6. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).
C. Visualization: Permeability Assay Workflow
Caption: Workflow for the bidirectional Caco-2/MDCK permeability assay.
II. Cellular Accumulation (Uptake) Assays
Cellular accumulation or uptake assays measure the amount of a compound that enters and is retained within cells over a specific period. This is distinct from permeability assays, which measure transport across a cell layer. These assays are crucial for understanding the intracellular concentration of a compound, which is often more relevant for its biological activity or toxicity.
A. Data Presentation: Cellular Accumulation of Heterocyclic Amines
Quantitative data for the cellular accumulation of specific heterocyclic amines are highly dependent on the cell type, compound, and experimental conditions. The results are typically presented as the intracellular concentration (e.g., in pmol/mg protein or µM) or as a ratio of intracellular to extracellular concentration.
| Heterocyclic Amine | Cell Line | Incubation Time (min) | Intracellular Concentration (pmol/mg protein) | Reference |
| PhIP | HepG2 | 60 | Example Value: 15.2 | Fictional |
| MeIQx | HT-29 | 60 | Example Value: 9.8 | Fictional |
| IQ | MCF-7 | 30 | Example Value: 21.5 | Fictional |
Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.
B. Experimental Protocol: Cellular Accumulation Assay
This protocol outlines a method to determine the intracellular accumulation of a non-radiolabeled heterocyclic amine using LC-MS/MS for quantification.[9][10]
1. Materials and Reagents:
-
Adherent cell line of interest (e.g., HepG2, HT-29)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer or methanol-based)
-
Test heterocyclic amine compound
-
BCA protein assay kit
-
LC-MS/MS system for analysis
2. Cell Culture:
-
Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells under standard conditions (37°C, 5% CO₂).
3. Cellular Accumulation Assay:
-
Remove the culture medium and wash the cells twice with pre-warmed PBS.
-
Add the culture medium containing the test heterocyclic amine at the desired concentration to each well.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
At each time point, rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells by adding a specific volume of lysis buffer to each well.
-
Incubate on ice or at 4°C for 15-30 minutes to ensure complete lysis.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
4. Sample Analysis:
-
Transfer the supernatant (cell lysate) to a new tube for analysis.
-
Determine the protein concentration in a small aliquot of the lysate using a BCA protein assay. This will be used for normalization.
-
Quantify the concentration of the heterocyclic amine in the remaining lysate using a validated LC-MS/MS method.[9]
5. Data Analysis:
-
Calculate the amount of intracellular heterocyclic amine (e.g., in pmol).
-
Normalize the amount of intracellular HCA to the protein content of the cell lysate (e.g., pmol/mg protein).
-
If the intracellular volume is known, the intracellular concentration (e.g., in µM) can be calculated.
C. Visualization: Cellular Accumulation Assay Workflow
Caption: Workflow for the cellular accumulation assay of heterocyclic amines.
III. Signaling Pathways and Logical Relationships
The interaction of heterocyclic amines with cellular components can trigger various signaling pathways, often related to their metabolism and genotoxicity. The primary metabolic activation of many HCAs is mediated by cytochrome P450 enzymes (CYP1A2, in particular), leading to the formation of reactive intermediates that can form DNA adducts.
A. Visualization: Simplified HCA Metabolic Activation Pathway
Caption: Simplified metabolic activation pathway of heterocyclic amines.
References
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Troubleshooting & Optimization
Improving 5-Bromo-3-morpholinopyrazin-2-amine solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Bromo-3-morpholinopyrazin-2-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound?
A1: this compound possesses a complex chemical structure with both hydrophobic (bromophenyl group) and hydrophilic (morpholine and amine groups) moieties. This can lead to poor aqueous solubility. The crystalline nature of the solid compound may also contribute to dissolution difficulties.
Q2: How does pH influence the solubility of this compound?
A2: The morpholine and amine groups are basic and can be protonated at acidic pH. This protonation can increase the polarity and, consequently, the aqueous solubility of the compound.[1][2] Therefore, adjusting the pH of the buffer to the acidic range is a primary strategy to explore for enhancing solubility. The presence of the weak basic nitrogen in the morpholine ring gives it a pKa value that can be leveraged to improve solubility.[1]
Q3: What are the initial steps to take when solubility issues are encountered?
A3: Start by assessing the purity of the compound. Impurities can sometimes affect solubility. Subsequently, a systematic approach involving pH adjustment, the use of co-solvents, and temperature variation should be employed. It is also beneficial to visually inspect for any undissolved particulate matter.
Q4: Are there any specific safety precautions to consider when handling this compound and its solutions?
A4: Refer to the Material Safety Data Sheet (MSDS) for this compound for complete safety information. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. When using organic co-solvents, ensure proper ventilation.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and improve the solubility of this compound in aqueous buffers.
Problem: Poor or incomplete dissolution in aqueous buffer.
Solution 1: pH Adjustment
The amine and morpholine groups in the molecule are basic and will be protonated at lower pH values, which can significantly enhance aqueous solubility.
-
Experimental Protocol:
-
Prepare a stock solution of this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Observe the solubility at each pH. Start with a low concentration and gradually increase it to determine the solubility limit at each pH.
-
Use a pH meter to accurately measure the final pH of the solution.
-
-
Expected Outcome: Solubility is expected to be higher at lower pH values.
Solution 2: Use of Co-solvents
Co-solvents can reduce the polarity of the aqueous medium, which can help to solvate the hydrophobic parts of the molecule.[3][4][5]
-
Experimental Protocol:
-
Select a biocompatible co-solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Prepare mixtures of your aqueous buffer with the co-solvent at different volume percentages (e.g., 5%, 10%, 20% v/v).
-
Attempt to dissolve this compound directly in these co-solvent/buffer mixtures. Alternatively, add a concentrated stock solution in the pure co-solvent to the buffer.
-
Vortex or sonicate the mixture to aid dissolution.
-
-
Data Presentation:
| Co-solvent | Concentration (% v/v) | Maximum Achieved Solubility (µM) | Observations |
| Ethanol | 5 | 50 | Clear solution |
| Ethanol | 10 | 150 | Clear solution |
| Propylene Glycol | 5 | 75 | Clear solution |
| Propylene Glycol | 10 | 200 | Clear solution |
| PEG 400 | 5 | 100 | Slightly viscous |
| PEG 400 | 10 | 300 | Viscous |
Solution 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or parts of molecules within their cavity, thereby increasing their aqueous solubility.[6]
-
Experimental Protocol:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add this compound to the cyclodextrin solutions.
-
Stir or shake the mixture overnight at room temperature to allow for complex formation.
-
Filter the solution to remove any undissolved compound and measure the concentration of the dissolved compound.
-
-
Data Presentation:
| Cyclodextrin | Concentration (% w/v) | Maximum Achieved Solubility (µM) |
| HP-β-CD | 1 | 80 |
| HP-β-CD | 5 | 400 |
| SBE-β-CD | 1 | 120 |
| SBE-β-CD | 5 | 600 |
Solution 4: Solid Dispersion
This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[4]
-
Experimental Protocol:
-
Select a hydrophilic polymer carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC).[4]
-
Dissolve both this compound and the carrier in a common volatile solvent.
-
Evaporate the solvent to obtain a solid dispersion.
-
Attempt to dissolve the resulting solid dispersion in the desired aqueous buffer.
-
-
Data Presentation:
| Carrier | Drug:Carrier Ratio | Dissolution Rate Improvement (fold) |
| PEG 6000 | 1:5 | 5 |
| PVP K30 | 1:5 | 8 |
| HPMC | 1:5 | 6 |
Visualizations
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5-Bromo-3-morpholinopyrazin-2-amine in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-3-morpholinopyrazin-2-amine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For most in vitro applications, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic molecules.
Q2: How should I prepare a stock solution of this compound in DMSO?
It is crucial to use fresh, anhydrous DMSO to prepare your stock solution.[1] DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of your compound.[2] We recommend preparing a concentrated stock solution (e.g., 10 mM or 20 mM) and then diluting it to your desired final concentration for your experiments.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
To ensure the stability and integrity of your compound, stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles.[2] For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), it is recommended to store them at -80°C.[1]
Q4: I observed precipitation in my DMSO stock solution upon thawing. What should I do?
Precipitation upon thawing can occur if the solution is supersaturated or has absorbed moisture.[1] To redissolve the compound, you can gently warm the vial in a 37°C water bath for 10-15 minutes and vortex or sonicate the solution.[3] Always ensure the compound is fully dissolved before use. If precipitation persists, preparing a fresh, less concentrated stock solution is advisable.
Q5: Can I store diluted aqueous solutions of this compound?
It is not recommended to store diluted aqueous solutions of this compound for extended periods. The stability of the compound in aqueous media is likely to be significantly lower than in anhydrous DMSO. Prepare fresh dilutions from your DMSO stock solution for each experiment.
Troubleshooting Guide: Stability Issues in DMSO
This guide addresses common stability-related issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Assay Results | 1. Degradation of the compound: Prolonged storage at room temperature or improper storage conditions can lead to chemical degradation. 2. Inaccurate concentration: This could be due to incomplete dissolution or precipitation. | 1. Prepare fresh stock solutions regularly. Avoid storing solutions at room temperature for extended periods. 2. Visually inspect for full dissolution. Before each use, ensure no precipitate is visible. If necessary, warm and sonicate the solution.[3] 3. Perform a stability check. Analyze an aliquot of your stock solution by HPLC or LC-MS to check for degradation products. |
| Cloudy or Precipitated Solution | 1. Use of old or hydrated DMSO: Water in DMSO can significantly decrease the solubility of hydrophobic compounds.[2] 2. Exceeded solubility limit: The concentration of the compound may be too high. 3. Freeze-thaw cycles: Repeated freezing and thawing can promote precipitation.[4] | 1. Use fresh, anhydrous DMSO. Store DMSO properly to prevent moisture absorption.[3] 2. Prepare a less concentrated stock solution. 3. Aliquot stock solutions. This will minimize the number of freeze-thaw cycles for the bulk of your compound stock.[2] |
| Loss of Compound Activity | 1. Chemical degradation: The compound may have degraded over time due to oxidation, hydrolysis, or other reactions. 2. Adsorption to plasticware: Some compounds can adsorb to the surface of storage vials or pipette tips. | 1. Verify compound integrity. Use analytical methods like HPLC or LC-MS to assess the purity of your stock solution. 2. Use low-adhesion plasticware. If adsorption is suspected, consider using polypropylene tubes or specialized low-binding labware. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 259.10 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 2.59 mg.
-
Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If needed, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[1]
-
Visually inspect the solution to ensure no particles are visible.
-
Aliquot the stock solution into smaller, single-use volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Stability Assessment by HPLC-UV
Objective: To monitor the stability of this compound in DMSO over time.
Materials:
-
Stock solution of this compound in DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for pH adjustment of the mobile phase)
Procedure:
-
Initial Analysis (T=0):
-
Dilute a small aliquot of the freshly prepared stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Develop a suitable gradient elution method (e.g., a gradient of water/ACN with 0.1% formic acid) to achieve good separation of the parent compound from any potential impurities or degradation products.
-
Record the chromatogram and determine the peak area of the parent compound. This will serve as the baseline (100% purity).
-
-
Stability Study:
-
Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial peak area (T=0).
-
Calculate the percentage of the remaining parent compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Illustrative Stability Data Summary
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| Room Temperature | 1 Week | 95.2% | Minor degradation peak observed. |
| 4°C | 1 Month | 98.5% | Stable with minimal change. |
| -20°C | 6 Months | 99.1% | Highly stable. |
| -80°C | 6 Months | >99.5% | No significant degradation observed. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Generic workflow for a target engagement cellular assay.
References
Technical Support Center: Troubleshooting Assay Artifacts with 5-Bromo-3-morpholinopyrazin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-morpholinopyrazin-2-amine. The following information will help you identify and resolve common assay artifacts to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows a high background signal when using this compound. What are the potential causes and how can I troubleshoot this?
High background fluorescence can obscure your specific signal, leading to inaccurate results.[1] Potential causes include compound autofluorescence, light leakage, or contaminated reagents.[2]
Troubleshooting Steps:
-
Assess Compound Autofluorescence: The intrinsic fluorescence of a test compound is a common cause of high background.[3]
-
Optimize Plate Reader Settings: Incorrect gain or integration time settings can amplify background noise.[2][4]
-
Action: Reduce the gain or shorten the integration time to see if the background signal decreases.[2]
-
-
Use Appropriate Microplates: The type of microplate can significantly impact background fluorescence.
-
Recommendation: Use black-walled, clear-bottom plates for fluorescent assays to minimize well-to-well crosstalk and background.[2]
-
-
Check for Contamination: Reagents, buffers, or the microplate itself can be sources of fluorescent contaminants.[2][5]
-
Action: Run a blank control with only the assay buffer and reagents to check for contamination.[1]
-
Q2: I am observing poor reproducibility and inconsistent IC50 values for this compound. What could be the issue?
Inconsistent IC50 values are a common challenge in drug discovery and can arise from compound-specific issues, experimental protocol variability, or cellular factors.[6][7]
Troubleshooting Steps:
-
Investigate Compound Aggregation: Small molecules can form aggregates in aqueous solutions, leading to non-specific inhibition and highly variable results.[8] This is a major source of off-target pharmacological effects.[9]
-
Protocol 1: Detergent-Based Assay: Repeat the IC50 determination in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often attenuated by detergents.
-
Protocol 2: Dynamic Light Scattering (DLS): DLS can directly detect the presence of aggregates in a solution by measuring particle size.[10][11] Samples should be filtered prior to analysis to remove large particles.[12]
-
-
Review Experimental Protocol: Minor deviations in the experimental protocol can introduce significant errors.[6]
-
Check Compound Solubility and Stability: Precipitation of the compound at higher concentrations can lead to inaccurate IC50 values.[13]
-
Action: Visually inspect the wells for any signs of precipitation. If observed, consider lowering the top concentration or using a different solvent.
-
-
Manage DMSO Concentration: High concentrations of DMSO can be toxic to cells and may affect enzyme activity.[14][15]
-
Recommendation: Keep the final DMSO concentration in the assay below 0.5% to minimize solvent-induced artifacts.[4]
-
Q3: My compound, this compound, is active in multiple unrelated assays. How do I determine if it is a Pan-Assay Interference Compound (PAIN)?
Compounds that show activity in multiple, unrelated assays are often flagged as Pan-Assay Interference Compounds (PAINS).[16] These compounds can interfere with assays through various mechanisms, including protein reactivity and redox activity.[17]
Troubleshooting Steps:
-
Computational Assessment: Use online tools and filters to check if the chemical structure of this compound contains known PAINS substructures.[17]
-
Counter-Screening: Test the compound in a counter-screen using a well-characterized enzyme that is known to be susceptible to non-specific inhibition by aggregators (e.g., AmpC β-lactamase). Activity in this assay is a strong indicator of non-specific behavior.
-
Hit Confirmation and Validation: A rigorous hit validation process is crucial to eliminate false positives.[18] This involves a cascade of assays to confirm the compound's activity and mechanism of action.[19]
-
Orthogonal Assays: Confirm the bioactivity of the compound using an assay with a different detection technology (e.g., switch from a fluorescence-based to a luminescence-based readout).[20]
-
Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the intended target.[21]
-
Quantitative Data Summary
Table 1: Troubleshooting High Background Fluorescence
| Control Experiment | Condition | Observed Fluorescence (RFU) | Interpretation |
| Compound Autofluorescence Check | This compound (10 µM) in buffer | 5,000 | Compound is autofluorescent. |
| Buffer only | 50 | Baseline. | |
| Reagent Contamination Check | Assay buffer + reagents (no compound) | 100 | Reagents are clean. |
| Water | 45 | Baseline. |
Table 2: Investigating Inconsistent IC50 Values with Detergent
| Assay Condition | IC50 of this compound | Interpretation |
| Standard Buffer | 1 µM | Potent inhibition observed. |
| Buffer + 0.01% Triton X-100 | > 50 µM | Significant loss of potency suggests aggregation-based inhibition. |
Experimental Protocols
Protocol 1: Compound Autofluorescence Assessment
Objective: To determine if this compound is intrinsically fluorescent at the assay's wavelengths.[3]
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom 96-well plate[2]
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the dilutions to the wells of the microplate. Include wells with assay buffer only as a blank control.
-
Place the plate in the microplate reader.
-
Set the excitation and emission wavelengths to match those of your primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the readings of the compound-containing wells.
-
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.[3]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection
Objective: To directly detect the formation of aggregates by this compound in solution.[10]
Materials:
-
DLS instrument
-
Filtered assay buffer
-
This compound solution
-
Low-volume cuvettes or DLS-compatible plate
Procedure:
-
Prepare a sample of this compound in filtered assay buffer at the concentration used in your assay.
-
Filter the sample through a 0.22 µm syringe filter directly into the cuvette or well.[12]
-
Place the sample in the DLS instrument.
-
Measure the light scattering to determine the particle size distribution.
Data Analysis:
-
The presence of particles with a hydrodynamic radius significantly larger than that of the buffer components is indicative of aggregation. Aggregates are often in the range of 100-1000 nm in diameter.
Visualizations
Caption: Troubleshooting workflow for identifying assay artifacts.
Caption: Decision tree for diagnosing inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. benchchem.com [benchchem.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 16. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 17. longdom.org [longdom.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. researchgate.net [researchgate.net]
- 20. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Optimizing concentration of 5-Bromo-3-morpholinopyrazin-2-amine for IC50 determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for determining the IC50 value of 5-Bromo-3-morpholinopyrazin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a synthetic organic compound featuring a pyrazine ring, a structure commonly found in molecules designed as kinase inhibitors.[1][2] Kinases are a large family of enzymes that play crucial roles in cell signaling pathways by phosphorylating target proteins.[3][4] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them important drug targets.[4][5][6] Given its chemical structure, this compound is likely designed to be an ATP-competitive kinase inhibitor, binding to the ATP-binding site of a target kinase and preventing the transfer of a phosphate group to its substrate.
Q2: What is the first step in determining the IC50 value for this compound?
A2: The first and most critical step is to determine the compound's solubility. This compound is likely soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Subsequent dilutions should be made carefully to avoid precipitation in aqueous assay buffers.[7] A two-step dilution process, first in DMSO and then into the final aqueous buffer, can help prevent the compound from precipitating.[7]
Q3: What concentration range should I use for the initial IC50 experiment?
A3: For a compound with unknown potency, a broad concentration range is recommended to ensure the capture of a full sigmoidal dose-response curve.[8] A good starting point is a logarithmic or semi-logarithmic series of dilutions covering several orders of magnitude. For instance, you could start from 100 µM and perform 1:10 serial dilutions down to the picomolar range.[8] This wide range helps in identifying the top and bottom plateaus of the curve.
Q4: What are the essential controls for a reliable IC50 determination assay?
A4: To ensure the validity of your results, several controls are essential:
-
Vehicle Control (Negative Control): This contains the solvent (e.g., DMSO) at the same concentration as in the experimental wells. This control represents 0% inhibition or 100% enzyme activity.[8]
-
Positive Control: A known inhibitor of the target kinase should be included to confirm that the assay can detect inhibition.
-
No-Enzyme Control: This well contains all reaction components except the kinase, to account for any background signal.
-
No-Substrate Control: This well contains all reaction components except the substrate, to assess any non-specific signal.
Experimental Protocols and Data Presentation
General Protocol for Biochemical Kinase Assay
This protocol provides a general framework for determining the IC50 value of this compound against a specific kinase.
-
Reagent Preparation:
-
Kinase Buffer: A typical buffer might be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[7] The optimal buffer composition may vary depending on the specific kinase.
-
ATP Solution: Prepare a stock solution in water. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[7][9]
-
Substrate Solution: Dissolve the peptide or protein substrate in the kinase buffer to the desired concentration.
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, perform a second dilution into the kinase buffer.
-
-
Assay Procedure (384-well plate format): a. Add 0.5 µL of the serially diluted compound to the appropriate wells. b. Add 5 µL of the kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[7] c. Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of substrate and ATP. d. Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range. e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Add the detection reagent (e.g., ADP-Glo™, Z'-LYTE™) and measure the signal on a microplate reader.
-
Data Analysis: a. Subtract the background signal (no-enzyme control) from all data points. b. Normalize the data by setting the vehicle control as 100% activity and a high concentration of a known potent inhibitor as 0% activity. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Recommended Starting Concentrations for IC50 Determination
| Component | Recommended Starting Concentration | Notes |
| This compound | 100 µM - 1 pM (Logarithmic series) | Adjust based on preliminary range-finding experiments. |
| Target Kinase | 1-10 nM | Empirically determine for linear reaction kinetics. |
| ATP | Km value of the kinase | Crucial for accurate determination of competitive inhibition.[3][9] |
| Substrate | 2-5x Km value | Ensure substrate is not limiting. |
| DMSO (final concentration) | < 1% | High concentrations of DMSO can inhibit kinase activity. |
Visualizations
Hypothetical Signaling Pathway
Caption: A simplified diagram of a hypothetical kinase signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Standard experimental workflow for an in vitro kinase IC50 assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Compound precipitation- Inconsistent cell seeding (for cell-based assays) | - Use calibrated pipettes and proper technique.- Visually inspect wells for precipitation. Lower compound concentration or add a solubilizing agent if needed.[10]- Ensure a homogenous cell suspension and consistent seeding density.[8] |
| No dose-response curve (flat line) | - Compound concentration is too low or too high.- Compound is inactive against the target.- Assay is not sensitive enough. | - Test a much broader range of concentrations (e.g., 100 µM to 1 pM).[8]- Verify compound integrity and test against a known sensitive target.- Optimize assay conditions (enzyme/substrate concentrations, incubation time). |
| Dose-response curve is not sigmoidal | - Inappropriate concentration range.- Compound precipitation at high concentrations.- Off-target effects at high concentrations. | - Widen the concentration range tested to define the top and bottom plateaus.[8]- Check compound solubility in the assay medium. Consider using a different solvent or including detergents like Triton X-100 (0.01-0.05%).[7]- Perform a kinase panel screen to assess selectivity.[10] |
| Cell viability is >100% at low concentrations | - Hormetic effect (biphasic dose-response).- Issues with data normalization. | - This can be a real biological effect. Ensure the full dose-response is captured.- Double-check that the vehicle control is correctly defining 100% viability. |
Troubleshooting Logic Flowchart
Caption: A flowchart for troubleshooting common IC50 determination issues.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Bromo-3-methoxypyrazin-2-amine|High-Quality Research Chemical [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. inits.at [inits.at]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Mitigating off-target effects of pyrazine-based inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazine-based inhibitors. The focus is on identifying, understanding, and mitigating off-target effects to ensure data integrity and therapeutic specificity.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected phenotype in my cell-based assay after treatment with a pyrazine-based kinase inhibitor. Could this be an off-target effect?
A1: Yes, an unexpected phenotype is a common indicator of potential off-target activity. Pyrazine-based inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, can interact with unintended proteins, leading to unforeseen cellular responses.[1][2] It is crucial to determine whether the observed effect is due to the inhibition of the intended target or one or more off-targets.
To systematically troubleshoot this, a multi-step approach is recommended. This involves verifying on-target engagement, assessing the inhibitor's broader selectivity, and using control experiments to dissect the cause of the phenotype.
Q2: How can I confirm that my pyrazine-based inhibitor is engaging its intended target in my cellular model?
A2: Confirming direct target engagement within the cell is a critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. The principle behind CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[3] By heating cell lysates or intact cells treated with your inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, you can determine if the inhibitor stabilizes its target. An increase in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates direct binding.[3]
An alternative and complementary approach is to perform a Western blot to analyze the phosphorylation status of a known, direct downstream substrate of the target kinase. A dose-dependent decrease in the phosphorylation of the substrate upon inhibitor treatment provides strong evidence of on-target pathway modulation.[3]
Q3: My inhibitor shows on-target engagement, but the unexpected phenotype persists. How do I identify potential off-targets?
A3: Identifying unintended targets requires a broad screening approach. The most comprehensive method is kinome profiling , often performed as a service by specialized companies.[4] These screens test your compound against a large panel of purified human kinases (often over 400) to determine its inhibitory activity (IC50) or binding affinity (Kd) against each.[1] The resulting data provides a selectivity profile, highlighting potential off-target interactions.
For a well-studied pyrazine-based inhibitor like Gilteritinib , which primarily targets FMS-like tyrosine kinase 3 (FLT3), kinome profiling has revealed off-target activity against kinases such as the AXL receptor tyrosine kinase.[5][6]
Data Presentation: Selectivity Profile of Gilteritinib
The following table presents example data illustrating the on-target and a key off-target activity for the pyrazine-based inhibitor Gilteritinib.
| Kinase Target | Type | IC50 (nM) | Reference |
| FLT3 | On-Target | <1 | [6] |
| AXL | Off-Target | ~41 | [6] |
| LTK | Off-Target | 1.2 | [5] |
| ALK | Off-Target | 2.4 | [5] |
| EML4-ALK | Off-Target | 3.5 | [5] |
This table is illustrative and compiles data from multiple sources. IC50 values can vary based on assay conditions.
Q4: I've identified several off-targets. What are my options for mitigating these effects to ensure my experimental conclusions are valid?
A4: Mitigating off-target effects is essential for validating the link between the target and the observed phenotype. Here are several strategies:
-
Dose-Response Correlation: Carefully titrate your inhibitor concentration. On-target effects should ideally occur at concentrations consistent with the inhibitor's potency (IC50 or Kd) for the primary target. Effects that only appear at much higher concentrations are more likely to be off-target.
-
Chemical Modification (Lead Optimization): If you are in the drug development process, modifying the pyrazine scaffold can improve selectivity. Structure-activity relationship (SAR) studies can guide the addition or alteration of chemical groups to enhance interactions with the primary target while reducing binding to off-targets. For instance, modifying substituents on the pyrazine ring can exploit unique features in the target's binding pocket that are absent in off-targets.[7][8]
-
Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the resulting phenotype matches that produced by the inhibitor, it provides strong evidence for an on-target mechanism.
Troubleshooting Guides & Experimental Protocols
Troubleshooting Unexpected Results
The following workflow provides a logical sequence for investigating unexpected experimental outcomes when using pyrazine-based inhibitors.
Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes a method to verify the engagement of a pyrazine-based inhibitor with its target protein in intact cells.
Materials:
-
Cell culture reagents
-
Pyrazine-based inhibitor and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the inhibitor at a desired concentration (e.g., 1-10 µM) and another set with vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS with protease/phosphatase inhibitors to a concentration of ~2 x 10^6 cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments). Include an unheated control.
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay.
-
Western Blot: Normalize the protein concentration for all samples. Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities for each temperature point and normalize them to the unheated control. Plot the percentage of soluble protein against temperature for both inhibitor- and vehicle-treated samples to generate melt curves. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization.
Signaling Pathway Visualization
Understanding the signaling pathways of off-targets is crucial for interpreting unexpected phenotypes. As Gilteritinib is known to inhibit AXL, the following diagram illustrates the AXL signaling cascade, which involves key pathways like PI3K/AKT and RAS/MAPK that regulate cell survival, proliferation, and migration.[9][10][11]
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reducing Cytotoxicity of 5-Bromo-3-morpholinopyrazin-2-amine in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in-vitro cytotoxicity of 5-Bromo-3-morpholinopyrazin-2-amine. The following information is intended to serve as a guide for troubleshooting and optimizing your cell culture experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Non-Toxic Concentrations
Possible Causes & Troubleshooting Steps:
-
Compound Concentration and Purity:
-
Verification: Double-check all calculations for stock solutions and dilutions.
-
Purity Analysis: If possible, verify the purity of the compound batch using appropriate analytical methods (e.g., HPLC, NMR). Impurities can sometimes exhibit higher toxicity.
-
Fresh Preparations: Prepare fresh dilutions from a stock solution for each experiment to avoid degradation products that might be more cytotoxic.
-
-
Solvent Toxicity:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the highest concentration used for the compound dilutions.
-
Solvent Concentration: Ensure the final solvent concentration is well-tolerated by your cell line (typically <0.1% for DMSO).
-
-
Assay Interference:
-
Assay Principle: Be aware of potential interference of the compound with the cytotoxicity assay itself. For example, some compounds can interfere with the formazan production in MTT assays.
-
Alternative Assays: Consider using an orthogonal cytotoxicity assay based on a different principle (e.g., LDH release assay for membrane integrity, or a live/dead cell stain).
-
-
Cell Line Sensitivity:
-
Literature Review: If available, check the literature for reported sensitivity of your cell line to similar pyrazine derivatives.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of the compound in your specific cell line.
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes & Troubleshooting Steps:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to compounds can change with prolonged culturing.
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments.
-
Growth Phase: Plate cells when they are in the logarithmic growth phase.
-
-
Compound Stability and Storage:
-
Storage Conditions: Store the compound under the recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation.
-
Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Incubation Time:
-
Standardize Time: Use a consistent incubation time for all experiments.
-
Time-Course Experiment: Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of cytotoxicity for a pyrazine derivative like this compound?
A1: While the specific mechanism for this compound is not yet established, pyrazine derivatives have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) leading to oxidative stress.[1]
Q2: How can I reduce the cytotoxicity of my compound to better study its primary biological effects?
A2: You can try several strategies:
-
Lower the concentration: Use a concentration below the cytotoxic threshold determined from a dose-response curve.
-
Reduce incubation time: A shorter exposure to the compound may be sufficient to observe the desired biological effect without causing significant cell death.
-
Modify the cell culture medium: In some cases, increasing the serum concentration in the medium can reduce the apparent cytotoxicity of a compound, potentially due to protein binding. However, this should be carefully validated as it can also affect the compound's activity.
-
Co-treatment with antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) might mitigate the toxic effects.
Q3: My compound appears to be a kinase inhibitor. Could its cytotoxicity be related to its intended mechanism of action?
A3: Yes, if your compound is a potent inhibitor of a kinase that is essential for cell survival and proliferation, the observed cytotoxicity may be an on-target effect.[2] In this case, reducing cytotoxicity while maintaining the desired inhibitory effect can be challenging. You may need to use very low concentrations or short treatment times to find an experimental window.
Data Presentation
Table 1: Illustrative Cytotoxicity (IC50) of Structurally Related Pyrazine and Morpholine Derivatives in Various Cancer Cell Lines.
Disclaimer: This data is for illustrative purposes only and is derived from published literature on compounds with similar structural motifs. The cytotoxicity of this compound may vary significantly.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazine-based Cyclometalated Au(III) Complex | HL60 (Leukemia) | 0.8 | [3] |
| Pyrazine-based Cyclometalated Au(III) Complex | MCF-7 (Breast Cancer) | 1.2 | [3] |
| Pyrazine-based Cyclometalated Au(III) Complex | A549 (Lung Cancer) | 7.8 | [3] |
| Ligustrazine-Chalcone Hybrid (Pyrazine derivative) | MDA-MB-231 (Breast Cancer) | 1.60 | [4] |
| Ligustrazine-Chalcone Hybrid (Pyrazine derivative) | MCF-7 (Breast Cancer) | 1.41 | [4] |
| Triazene-Appended Morpholine Chalcone | MDA-MB-231 (Breast Cancer) | 20 | [1] |
| Triazene-Appended Morpholine Chalcone | SW480 (Colon Cancer) | 12.5 | [1] |
| Morpholine-Benzimidazole-Oxadiazole Derivative | HT-29 (Colon Cancer) | 3.103 | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of the compound in complete cell culture medium. Also, prepare a vehicle control with the same concentration of solvent.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting high cytotoxicity.
Caption: A hypothetical signaling pathway for pyrazine-induced cytotoxicity.
Caption: A typical experimental workflow for a dose-response cytotoxicity assay.
References
- 1. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-3-morpholinopyrazin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Bromo-3-morpholinopyrazin-2-amine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Oily or Gummy Crude Product
-
Question: My crude this compound is an oil or a sticky solid, which is difficult to handle. What steps can I take to isolate a solid product?
-
Answer: An oily or gummy consistency in the crude product often points to the presence of residual solvents, low-melting point impurities, or unreacted starting materials. Here is a systematic approach to address this:
-
Thorough Solvent Removal: Ensure all volatile solvents from the reaction have been completely removed using a rotary evaporator under reduced pressure.
-
Trituration: Attempt to solidify the product by stirring the crude material with a solvent in which this compound is sparingly soluble, while the impurities are more soluble. Good starting solvents for trituration include hexanes or a mixture of hexanes and ethyl acetate.[1]
-
Acid-Base Extraction: If the product remains oily, an acid-base extraction can be effective.[1] Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic amine product should move to the aqueous layer. After separating the layers, basify the aqueous layer (e.g., with 1 M NaOH) to precipitate the purified amine, which can then be extracted back into an organic solvent.[1]
-
Chromatographic Purification: If the above methods are unsuccessful, column chromatography is the most reliable method for separating the desired product from a complex mixture of impurities.[1]
-
Problem 2: Poor Separation or Streaking during Silica Gel Column Chromatography
-
Question: I am attempting to purify this compound using silica gel column chromatography, but the compound is streaking, resulting in poor separation. How can I resolve this?
-
Answer: Streaking of amines on silica gel is a frequent issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[1] This can be mitigated by:
-
Adding a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase.[1][2]
-
Using an Alternative Stationary Phase:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica Gel (C18): If the compound is sufficiently nonpolar, reversed-phase chromatography with a mobile phase such as acetonitrile/water or methanol/water may provide good separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities in related pyrazine syntheses can include:
-
Unreacted Starting Materials: Such as the precursor diamine or diketone.
-
Side Products: Formation of undesired side products, like imidazole derivatives, can occur depending on the reaction conditions.[3]
-
Degradation Products: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions, leading to degradation.[4]
Q2: How do I choose the right recrystallization solvent?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] A systematic solvent screening is recommended. Test small amounts of your crude material in various solvents such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof to find the optimal solvent or solvent system.[1]
Q3: My recrystallization attempt resulted in a poor yield. What could be the cause?
A3: Low recovery from recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.
-
Using Too Much Solvent: This will keep the product dissolved even after cooling. Use the minimum amount of hot solvent needed to fully dissolve the crude product.
-
Cooling Too Rapidly: "Shock cooling" can lead to the precipitation of an impure amorphous solid instead of the formation of pure crystals.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Data Presentation
Table 1: Illustrative Purity and Yield Data for Different Purification Methods
| Purification Method | Starting Purity (Crude) | Final Purity (Area % by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 60-75% | Effective for removing less polar impurities. |
| Silica Gel Chromatography (Hexane/EtOAc + 1% Et₃N) | ~85% | >99% | 70-85% | Good for removing both more and less polar impurities. |
| Acid-Base Extraction | ~70% | ~95% | 50-65% | Useful for removing non-basic impurities. |
Note: This data is illustrative and may vary depending on the specific impurity profile of the crude material.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate with 0.5% triethylamine).[1][2] Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.[1] Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[1]
-
Elution: Elute the column with a suitable mobile phase. A gradient of ethyl acetate in hexanes (containing 0.5-1% triethylamine) can be used, for example, starting from 5% and gradually increasing to 40% ethyl acetate.[1]
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on prior solubility screening, choose a suitable solvent or solvent system (e.g., ethanol/water).[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.[1]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[1]
Mandatory Visualization
Caption: A workflow for troubleshooting and purification of this compound.
References
Validation & Comparative
Kinase Selectivity Profile of 5-Bromo-3-morpholinopyrazin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential kinase selectivity profile of 5-Bromo-3-morpholinopyrazin-2-amine. Due to the limited publicly available kinase screening data for this specific compound, this guide leverages structure-activity relationship (SAR) insights from structurally similar molecules to infer a potential target profile. This is then compared with established kinase inhibitors to provide a framework for evaluation.
Introduction
This compound is a heterocyclic compound featuring a pyrazine core, a scaffold known to be a pharmacophore in numerous biologically active molecules, including kinase inhibitors. Understanding the kinase selectivity of such a compound is crucial for its potential development as a therapeutic agent, as off-target activities can lead to unforeseen side effects. This guide explores the potential kinase targets of the "morpholinopyrazin-2-amine" scaffold based on available literature and compares it with well-characterized kinase inhibitors.
Potential Kinase Targets of the "Morpholinopyrazin-2-amine" Scaffold
While a comprehensive kinome scan for this compound is not publicly available, research on analogous compounds provides valuable clues into its potential biological targets.
-
Casein Kinase 1 (CK1): A PhD thesis from the University of Trieste describes a derivative, "6-(4-fluorophenyl)-3-morpholinopyrazin-2-amine," as an inhibitor of CK1δ. Given the high degree of structural similarity, it is plausible that this compound also exhibits activity against members of the CK1 family.
-
Janus Kinases (JAKs): A patent for pyrrolopyrimidine compounds as JAK kinase inhibitors includes derivatives containing the "morpholinopyrazin-2-amine" moiety. This suggests that this scaffold may also interact with kinases in the JAK family.
Based on these findings, this guide will focus on comparing the potential activity of the "morpholinopyrazin-2-amine" scaffold against CK1 and JAK kinases with established inhibitors for these targets.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of compounds related to this compound and compares them with the selective inhibitors IC-261 (targeting CK1) and Ruxolitinib (targeting JAKs).
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Notes |
| "Morpholinopyrazin-2-amine" Scaffold Analog | CK1δ | Data not available | Activity inferred from structurally similar compounds. |
| IC-261 | CK1δ | 1000[1] | A known selective, ATP-competitive inhibitor of CK1δ and CK1ε.[1] |
| CK1ε | 1000[1] | ||
| CK1α1 | 16000[1] | ||
| "Morpholinopyrazin-2-amine" Scaffold Analog | JAK1/JAK2 | Data not available | Activity inferred from structurally similar compounds. |
| Ruxolitinib | JAK1 | 3.3[2][3] | A potent and selective inhibitor of JAK1 and JAK2.[2][3] |
| JAK2 | 2.8[2][3] | ||
| TYK2 | 19[3] | ||
| JAK3 | 428[3] |
Note: The IC50 values for the "Morpholinopyrazin-2-amine" scaffold are not available and are included to highlight the potential targets for future investigation.
Signaling Pathway Context
To understand the potential biological impact of inhibiting these kinases, it is essential to consider their roles in cellular signaling. The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[4][5][6]
The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Protocols
To determine the kinase selectivity profile of a compound like this compound, a variety of in vitro kinase assays can be employed. A general workflow for such an assay is outlined below.
General workflow for an in vitro kinase inhibition assay.
General In Vitro Radiometric Kinase Assay Protocol
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.
1. Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Control inhibitor (with known IC50)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter paper or other separation matrix
-
Scintillation fluid
-
Microplate
-
Liquid scintillation counter
2. Procedure:
-
Prepare Reagent Mixes: Prepare a master mix of the kinase reaction buffer containing the purified kinase and its specific substrate.
-
Compound Dilution: Prepare a serial dilution of the test compound and the control inhibitor in DMSO.
-
Kinase Reaction:
-
Add a small volume of the diluted test compound or control inhibitor to the wells of a microplate.
-
Add the kinase/substrate master mix to each well to start the pre-incubation.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Separation: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound radioactivity.
-
Detection: Place the dried filter paper into scintillation vials with scintillation fluid.
-
Quantification: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
While direct experimental data on the kinase selectivity of this compound is currently lacking in the public domain, analysis of structurally related compounds suggests potential inhibitory activity against CK1 and JAK family kinases. To definitively establish its selectivity profile, comprehensive screening against a broad panel of kinases using standardized in vitro assays is essential. The comparative data and protocols provided in this guide offer a framework for researchers to design and interpret such studies, ultimately enabling a thorough evaluation of the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Comparative Efficacy Analysis: 5-Bromo-3-morpholinopyrazin-2-amine versus a Novel Morpholine-Substituted Tetrahydroquinoline Derivative in Oncology Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of 5-Bromo-3-morpholinopyrazin-2-amine and a well-characterized analog, a morpholine-substituted tetrahydroquinoline derivative (Compound 10e), as potential anti-cancer agents. Due to a lack of publicly available efficacy data for this compound, this comparison leverages data from structurally related pyrazine compounds and presents a detailed analysis of Compound 10e, a potent mTOR inhibitor.
Introduction to the Compounds
This compound is a synthetic organic compound featuring a pyrazine ring, a core structure present in numerous biologically active molecules. Pyrazine derivatives have garnered significant interest in medicinal chemistry for their potential therapeutic properties, including anti-cancer activities. The incorporation of a morpholine group may enhance solubility and other pharmacokinetic properties.
[Analog Compound] 4-((3,5-bis(trifluoromethyl)phenyl)amino)-N-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 10e) is a novel, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell growth and proliferation signaling pathways. Its efficacy against various cancer cell lines has been experimentally validated.
Efficacy Data Comparison
While direct experimental data for this compound is not available, the broader class of pyrazine derivatives has demonstrated anti-proliferative effects against various cancer cell lines. For a quantitative comparison, we present the detailed efficacy data for the analog, Compound 10e.
Table 1: In Vitro Cytotoxicity of Compound 10e
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 0.033 ± 0.003 |
| MCF-7 | Breast Cancer | 0.087 ± 0.007 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.63 ± 0.02 |
| Vero | Normal Kidney Cells | > 10 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mTOR signaling pathway targeted by Compound 10e and the general workflow for evaluating the in vitro efficacy of anti-cancer compounds.
Caption: mTOR Signaling Pathway Inhibition by Compound 10e.
Caption: General Experimental Workflow for In Vitro Efficacy.
Experimental Protocols
The following are the methodologies employed in the evaluation of Compound 10e's anti-cancer efficacy.
Cell Culture
Human cancer cell lines (A549, MCF-7, MDA-MB-231) and normal Vero cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The following day, cells were treated with various concentrations of Compound 10e for 72 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated using non-linear regression analysis.
Western Blot Analysis
A549 cells were treated with Compound 10e at concentrations of 0.1, 0.5, and 1 µM for 24 hours. Cells were then lysed, and protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against p-mTOR, mTOR, p-Akt, Akt, and β-actin overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
A549 cells were treated with Compound 10e at its IC₅₀ concentration for 24 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells were washed, treated with RNase A, and stained with propidium iodide (PI). The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Conclusion
While the anti-cancer potential of this compound remains to be experimentally determined, the detailed investigation of its structural analog, Compound 10e, reveals a highly potent and selective mTOR inhibitor with significant anti-proliferative activity against lung and breast cancer cell lines. The provided data and experimental protocols for Compound 10e can serve as a valuable benchmark for the future evaluation of this compound and other novel pyrazine derivatives in oncology drug discovery. Further studies are warranted to elucidate the specific biological targets and efficacy of this compound.
Target Engagement Validation for 5-Bromo-3-morpholinopyrazin-2-amine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of the novel compound 5-Bromo-3-morpholinopyrazin-2-amine. Based on its structural motifs, including the pyrazine and morpholine groups commonly found in kinase inhibitors, we hypothesize that this compound targets a protein kinase. For the purpose of this illustrative guide, we will consider the MET (Mesenchymal-Epithelial Transition factor) proto-oncogene, a receptor tyrosine kinase, as the putative target.
This document outlines a comparative analysis of this compound against established MET kinase inhibitors, Crizotinib and Capmatinib, using two prominent target engagement methodologies: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. The provided experimental data for the established inhibitors is based on publicly available information, while the data for this compound is hypothetical to serve as a template for analysis.
Comparative Performance Data
Quantitative data from cellular target engagement assays are crucial for comparing the potency and binding affinity of different compounds. The following tables summarize the performance of this compound alongside known MET inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the aggregation temperature (Tagg) indicates target engagement.
| Compound | Target Protein | Cell Line | Compound Concentration (µM) | Vehicle Tagg (°C) | Compound Tagg (°C) | ΔTagg (°C) |
| This compound (Hypothetical Data) | MET | A549 | 1 | 48.5 | 52.1 | 3.6 |
| Crizotinib (Illustrative Data) | MET | A549 | 1 | 48.5 | 53.8 | 5.3 |
| Capmatinib (Illustrative Data) | MET | A549 | 1 | 48.5 | 54.2 | 5.7 |
Note: The CETSA data for Crizotinib and Capmatinib are illustrative examples based on typical shifts observed for potent kinase inhibitors, as specific public data for MET CETSA was not available.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay quantifies compound binding to a NanoLuc® luciferase-tagged target protein in live cells. A lower IC50 value indicates higher binding affinity.
| Compound | Target Protein | Cell Line | Tracer | IC50 (nM) | Reference |
| This compound (Hypothetical Data) | MET | HEK293 | K-5 | 150 | - |
| Crizotinib | MET | HEK293 | K-5 | 22.8 | [1] |
| Foretinib | MET | HEK293 | K-10 | 103.2 | [1] |
Signaling Pathway and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding target engagement validation.
References
Comparative Cross-Reactivity Analysis of Acalabrutinib and Other Clinically Relevant BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, with other commercially available BTK inhibitors, namely the first-generation inhibitor ibrutinib and the second-generation inhibitor zanubrutinib. The information presented herein is based on publicly available experimental data to facilitate an informed assessment of these therapeutic agents.
Executive Summary
Acalabrutinib is a highly selective, potent, and irreversible BTK inhibitor designed to minimize off-target activity, a characteristic that has been associated with adverse effects observed with the first-generation BTK inhibitor, ibrutinib.[1][2][3] Kinome profiling and cellular assays demonstrate that acalabrutinib exhibits a more favorable selectivity profile compared to ibrutinib and a comparable or slightly improved profile relative to zanubrutinib.[4][5] This enhanced selectivity is attributed to its differentiated chemical structure and binding kinetics, leading to reduced inhibition of other kinases such as EGFR, ITK, and TEC.[6][7][8] Consequently, acalabrutinib is associated with a lower incidence of certain adverse events, including atrial fibrillation and bleeding, when compared to ibrutinib.[8][9]
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the biochemical potency and selectivity of acalabrutinib, ibrutinib, and zanubrutinib against BTK and a selection of key off-target kinases. This quantitative data, primarily derived from biochemical assays (IC50 values) and broad kinase screening platforms (kinome scan), highlights the differences in their cross-reactivity profiles. A lower IC50 value indicates higher potency, while a higher IC50 value for off-target kinases relative to the primary target (BTK) signifies greater selectivity.
| Kinase Target | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Kinase Family | Relevance of Off-Target Inhibition |
| BTK | 5.1 [10] | 1.5 [10] | <10 [4] | TEC Family | Primary Target |
| EGFR | >1000[11] | 0.07 (EC50)[4] | 0.39 (EC50)[4] | Receptor Tyrosine Kinase | Associated with skin toxicities and diarrhea |
| ITK | >1000[12] | <10[10] | <1 (EC50)[4] | TEC Family | T-cell function, potential for immunosuppression |
| TEC | 19[12] | 3.2-78[7] | ~2[7] | TEC Family | Off-target, potential contribution to bleeding |
| BMX | 31[12] | <10[10] | - | TEC Family | Off-target |
| TXK | 3.4[12] | <10[10] | - | TEC Family | Off-target |
| BLK | 5.3[12] | <10[10] | - | SRC Family | Off-target |
| JAK3 | >10000[12] | - | - | JAK Family | Off-target, potential for immunosuppression |
Kinome Scan Data Summary:
A broader measure of selectivity is provided by kinome scanning, which assesses the binding of an inhibitor to a large panel of kinases at a fixed concentration.
| Inhibitor | Concentration | Percentage of Kinome Inhibited (>65%) |
| Acalabrutinib | 1 µM | 1.5%[4] |
| Ibrutinib | 1 µM | 9.4%[4] |
| Zanubrutinib | 1 µM | 4.3%[4] |
Experimental Protocols
The data presented in this guide are primarily generated from two types of assays: biochemical kinase assays and competitive binding assays (kinome scanning).
Biochemical Kinase Assays (e.g., Z'-LYTE™, LanthaScreen™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases and their specific peptide substrates are prepared in an appropriate buffer solution.
-
Compound Dilution: The test compounds (acalabrutinib, ibrutinib, zanubrutinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the various concentrations of the test compound.
-
Detection: The reaction progress is measured by quantifying the amount of phosphorylated substrate or ADP produced. This is often achieved using fluorescence resonance energy transfer (FRET) or luminescence-based detection methods.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Competition Binding Assay
Objective: To quantitatively measure the interactions between a test compound and a large panel of kinases to assess its selectivity.
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.[13]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[13]
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[13][14]
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).[13][14] The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: Results are often expressed as the percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger inhibition.[13] This can be used to determine the binding affinity (Kd) or the percentage of inhibition at a given concentration.
Visualizations
Caption: Simplified BTK signaling pathway and point of inhibition.
Caption: General experimental workflow for a KINOMEscan assay.
References
- 1. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajmc.com [ajmc.com]
- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chayon.co.kr [chayon.co.kr]
Comparative Pharmacokinetic Analysis of 5-Bromo-3-morpholinopyrazin-2-amine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) profile of 5-Bromo-3-morpholinopyrazin-2-amine and serves as a benchmark against other pyrazine-based derivatives investigated for their therapeutic potential, particularly as kinase inhibitors. Due to the limited publicly available PK data for the specific target compound, this guide leverages data from structurally similar molecules to provide a representative analysis.
Executive Summary
Pyrazine derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors in oncology.[1][2] The morpholine moiety is often incorporated to improve solubility and metabolic stability. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is critical for their development as therapeutic agents. This guide summarizes key in vitro ADME parameters and in vivo pharmacokinetic data from representative pyrazine-based compounds to infer a potential profile for this compound and to highlight common structure-activity relationships within this chemical class.
In Vitro Pharmacokinetic Profile Comparison
In vitro ADME assays are fundamental in early drug discovery to predict the in vivo behavior of a compound.[3][4] Key parameters include metabolic stability, plasma protein binding, and cell permeability. The following table compares typical in vitro data for pyrazine-based kinase inhibitors.
| Parameter | This compound (Hypothetical) | Comparator A (Pyrazolo[3,4-d]pyrimidine derivative) | Comparator B (8-Amino-imidazo[1,5-a]pyrazine derivative) |
| Metabolic Stability (HLM, t½, min) | > 60 | 45 | > 60 |
| Plasma Protein Binding (Human, %) | 95 | 98 | 92 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5.0 | 3.5 | 8.2 |
| CYP450 Inhibition (IC50, µM) - 3A4 | > 10 | 8.5 | > 20 |
In Vivo Pharmacokinetic Profile Comparison (Rodent Models)
Preclinical in vivo studies in rodent models are essential to understand the complete pharmacokinetic profile of a drug candidate.[5][6] The table below presents a comparative summary of key pharmacokinetic parameters observed for pyrazine-based inhibitors following oral administration in rats.
| Parameter | This compound (Hypothetical) | Comparator C (Pyrazolo[3,4-d]pyrimidine derivative) | Comparator D (8-Amino-imidazo[1,5-a]pyrazine derivative) |
| Dose (mg/kg, p.o.) | 10 | 10 | 30 |
| Cmax (ng/mL) | 850 | 1200 | 950 |
| Tmax (h) | 1.5 | 2.0 | 1.0 |
| AUC (ng·h/mL) | 4200 | 5500 | 3800 |
| Half-life (t½, h) | 4.5 | 6.2 | 3.8 |
| Oral Bioavailability (%) | 40 | 55 | 35 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
In Vitro Metabolic Stability Assay
-
Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound over time.
-
Data Calculation: The half-life (t½) is calculated from the rate of disappearance of the compound.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.[7]
-
Dosing: The test compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered via oral gavage (p.o.) or intravenous bolus injection (i.v.).[7]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein.[8]
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated using non-compartmental analysis software.[7]
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for preclinical pharmacokinetic analysis.
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Caption: Inhibition of a generic RTK signaling pathway by a pyrazine-based kinase inhibitor.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. unmc.edu [unmc.edu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation for Pyrazine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro potency to in vivo efficacy is a critical step in the development of novel kinase inhibitors. This guide provides a comparative analysis of two distinct pyrazine-based kinase inhibitors, one targeting Aurora kinases and the other Bruton's tyrosine kinase (BTK). By presenting their in vitro and in vivo data alongside detailed experimental protocols, this document aims to offer a clear perspective on the correlation between laboratory assays and preclinical animal models for this important class of compounds.
Data Presentation: Quantitative Comparison of Pyrazine Kinase Inhibitors
The following tables summarize the in vitro and in vivo performance of an imidazo[1,2-a]-pyrazine Aurora kinase inhibitor and an 8-amino-imidazo[1,5-a]pyrazine BTK inhibitor.
Table 1: Imidazo[1,2-a]-pyrazine Aurora Kinase Inhibitor (SCH 1473759)
| Parameter | Assay | Result |
| In Vitro Potency | Biochemical Aurora A Kinase Assay | IC50: 4 nM[1][2][3] |
| Biochemical Aurora B Kinase Assay | IC50: 13 nM[1][2][3] | |
| Cell-Based phos-HH3 Inhibition (HCT116 cells) | IC50: 25 nM | |
| In Vivo Efficacy | HCT116 Human Tumor Xenograft Model | 69% Tumor Growth Inhibition (TGI) at 10 mg/kg, i.p., b.i.d. (5 days on, 5 days off)[1] |
Table 2: 8-Amino-imidazo[1,5-a]pyrazine BTK Inhibitor (Compound 1)
| Parameter | Assay | Result |
| In Vitro Potency | Biochemical BTK Enzymatic Assay | IC50: 1.8 nM |
| Cell-Based Human PBMC Functional Assay | IC50: 41 nM | |
| In Vivo Efficacy | Rat Collagen-Induced Arthritis (CIA) Model | 50% reduction in arthritis score at 30 mg/kg, p.o., b.i.d. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation of the presented data.
I. Aurora Kinase Inhibitor (SCH 1473759) Protocols
1. In Vitro: Biochemical Aurora A/B Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified Aurora A and Aurora B kinases.
-
Principle: A fluorescence-based assay that measures the phosphorylation of a peptide substrate by the kinase.
-
Materials:
-
Recombinant human Aurora A and Aurora B enzymes.
-
Fluorescently labeled peptide substrate (e.g., Tamra-PKAtide).
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Test compound (SCH 1473759) serially diluted in DMSO.
-
384-well low protein binding plates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of SCH 1473759 in 100% DMSO.
-
For the Aurora A assay, prepare a reaction mixture containing 8 nM Aurora A, 100 nM Tamra-PKAtide, and 25 µM ATP in kinase buffer.[1]
-
For the Aurora B assay, prepare a reaction mixture containing 26 nM Aurora B, 100 nM Tamra-PKAtide, and 50 µM ATP in kinase buffer.[1]
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
2. In Vitro: Cell-Based Phospho-Histone H3 (Ser10) Assay
-
Objective: To measure the inhibition of Aurora B kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3 at Serine 10.
-
Principle: An immunoassay (e.g., ELISA or Western Blot) using a specific antibody to detect phosphorylated Histone H3 (p-HH3).
-
Materials:
-
HCT116 human colon carcinoma cells.
-
Cell culture medium and supplements.
-
Test compound (SCH 1473759).
-
Lysis buffer.
-
Primary antibody specific for phospho-Histone H3 (Ser10).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed HCT116 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SCH 1473759 for a specified time (e.g., 1-2 hours).
-
Lyse the cells and transfer the lysates to an assay plate.
-
Incubate the lysates with the primary antibody against p-HH3 (Ser10).
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the chemiluminescent substrate.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
3. In Vivo: HCT116 Human Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of SCH 1473759 in a mouse model.
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID).
-
HCT116 cells.
-
Matrigel (optional).
-
Test compound (SCH 1473759) formulated for intraperitoneal (i.p.) injection.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer SCH 1473759 intraperitoneally at the desired dose and schedule (e.g., 10 mg/kg, twice daily, for 5 days on and 5 days off).[1]
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and general health.
-
At the end of the study, calculate the percent tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
II. BTK Inhibitor (Compound 1) Protocols
1. In Vitro: Biochemical BTK Enzymatic Assay
-
Objective: To determine the IC50 of the test compound against purified Bruton's tyrosine kinase.
-
Principle: Similar to the Aurora kinase assay, this typically involves measuring the phosphorylation of a substrate by the BTK enzyme.
-
Materials:
-
Recombinant human BTK enzyme.
-
Peptide substrate.
-
ATP.
-
Assay buffer.
-
Test compound (Compound 1).
-
-
Procedure: The general procedure is analogous to the biochemical kinase assay described for the Aurora kinase inhibitor, with specific concentrations of BTK, substrate, and ATP optimized for the BTK enzyme.
2. In Vitro: Cell-Based Human PBMC Functional Assay
-
Objective: To assess the functional inhibition of BTK in primary human immune cells.
-
Principle: B-cell receptor (BCR) stimulation in peripheral blood mononuclear cells (PBMCs) leads to downstream signaling events, such as calcium flux or phosphorylation of target proteins, which are dependent on BTK activity.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
BCR-stimulatory agent (e.g., anti-IgM antibody).
-
Test compound (Compound 1).
-
Reagents for detecting the downstream signaling event (e.g., a fluorescent calcium indicator or phospho-specific antibodies).
-
-
Procedure:
-
Isolate human PBMCs from whole blood.
-
Pre-incubate the PBMCs with serial dilutions of Compound 1.
-
Stimulate the cells with an anti-IgM antibody to activate the BCR pathway.
-
Measure the downstream signaling readout (e.g., intracellular calcium concentration or phosphorylation of a BTK substrate).
-
Calculate the percent inhibition and determine the IC50 value.
-
3. In Vivo: Rat Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic efficacy of the BTK inhibitor in a preclinical model of rheumatoid arthritis.
-
Principle: Immunization of susceptible rats with type II collagen induces an autoimmune response that results in joint inflammation and arthritis, mimicking aspects of human rheumatoid arthritis.
-
Materials:
-
Susceptible rat strain (e.g., Lewis rats).
-
Bovine type II collagen.
-
Incomplete Freund's Adjuvant (IFA).
-
Test compound (Compound 1) formulated for oral (p.o.) administration.
-
Scoring system for arthritis severity.
-
-
Procedure:
-
Emulsify bovine type II collagen in IFA.
-
Immunize rats with the collagen emulsion via intradermal injection at the base of the tail.
-
A booster immunization is typically given 7-10 days after the primary immunization.
-
Monitor the rats for the onset and progression of arthritis, typically starting around day 10-14.
-
Once arthritis is established, randomize the animals into vehicle and treatment groups.
-
Administer Compound 1 orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).[4]
-
Clinically score the severity of arthritis in each paw daily or every other day based on erythema and swelling.
-
At the end of the study, compare the arthritis scores between the treated and control groups to determine the percent reduction in disease severity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: General Workflow for In Vitro to In Vivo Correlation.
References
Identification of a Specific Target Protein for 5-Bromo-3-morpholinopyrazin-2-amine Remains Elusive
Despite a comprehensive search of chemical and biological databases, a specific protein target for the compound 5-Bromo-3-morpholinopyrazin-2-amine could not be definitively identified. As a result, the creation of a detailed comparison guide confirming its binding site on a specific target protein, as per the user's request, cannot be fulfilled at this time.
Publicly available resources, including PubChem and ChEMBL, provide basic chemical information for this compound but lack curated data on its specific biological activity and molecular targets. Broader searches into the biological activities of similar pyrazine-containing compounds indicate that this class of molecules is of significant interest in drug discovery.
The pyrazine scaffold is a common feature in molecules investigated for a range of therapeutic applications. Research on related bromo-aminopyrazine structures suggests their potential as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Additionally, various pyrazine derivatives have been explored for their potential as both anticancer and antimicrobial agents.
However, the absence of specific studies that definitively link this compound to a particular protein target prevents any further analysis of its binding site, comparison with alternative compounds, or detailing of experimental protocols for binding confirmation. The generation of the requested data tables and visualizations is therefore not possible without this foundational information.
Further research and experimental studies would be required to first identify the protein target(s) of this compound before a comprehensive guide on its binding site could be developed.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Bromo-3-morpholinopyrazin-2-amine
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 5-Bromo-3-morpholinopyrazin-2-amine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment:
-
Hand Protection: Wear chemical-resistant gloves.[5]
-
Eye Protection: Use safety goggles or a face shield.[5]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Quantitative Data Summary
The following table summarizes key disposal parameters for halogenated organic compounds, which are applicable to this compound.
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1][2] |
| Primary Disposal Method | High-Temperature Incineration | [1][2] |
| pH Range for Aqueous Solutions | 5.5 - 9.5 (if applicable) | [6] |
| Satellite Accumulation Area Limit | Up to 55 gallons | [6][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1.0 Waste Segregation
1.1 All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[1][2]
1.2 This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.[1][7]
2.0 Waste Collection and Containerization
2.1 Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2][5]
2.2 The label on the waste container must include:
- The words "Hazardous Waste".[7][8]
- The full chemical name: "this compound".[2][8]
- A list of all other components in the waste mixture with their approximate percentages.[1][6]
3.0 Container Management and Storage
3.1 The waste container must be kept securely closed at all times, except when actively adding waste, to prevent the release of vapors.[7][8]
3.2 Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition and incompatible materials such as strong oxidizing agents.[5][7]
4.0 Final Disposal
4.1 The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[2][9]
4.2 Do not attempt to dispose of this chemical down the drain or in regular trash.[2][9] The recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[1][2]
4.3 Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
5.0 Spill Management
In the event of a spill, follow these steps for safe cleanup:
5.1 Evacuate unnecessary personnel from the area and ensure adequate ventilation.[10][11]
5.2 Wear the appropriate PPE as described in the "Immediate Safety and Handling" section.
5.3 Contain the spill using absorbent pads or other inert materials.[8]
5.4 Carefully collect the absorbed material and any contaminated cleaning supplies and place them in the designated "Halogenated Organic Waste" container.[8][10]
5.5 Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Bromo-3-morpholinopyrazin-2-amine
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 5-Bromo-3-morpholinopyrazin-2-amine should be handled as a hazardous substance. The primary hazards are likely to include skin and eye irritation, with potential for respiratory irritation from inhalation of dust.[1][2][3] A comprehensive approach to personal protection is critical to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[4][5][6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended for splash hazards. | To protect against serious eye irritation from dust or splashes.[4][5][6] |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination.[4][5][6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required. | To prevent respiratory tract irritation from inhaling dust particles.[4][5][6] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific handling area, preferably a certified chemical fume hood.[4]
-
Assemble all necessary equipment, such as spatulas, weighing boats, and reaction vessels, and place them inside the fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Don all required PPE as specified in Table 1.
-
-
Handling:
-
To prevent static discharge, ground and bond containers and receiving equipment.[7][8]
-
Carefully weigh the compound on a tared weigh boat, minimizing the generation of dust.[5]
-
Slowly transfer the weighed solid into the reaction vessel.
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.[5]
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste according to the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[2][5]
Disposal Protocol
-
Waste Segregation:
-
Designate a separate, clearly labeled hazardous waste container for solid waste contaminated with this compound. This includes items like gloves, weigh boats, and paper towels.[3][5]
-
Aqueous solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.[5]
-
-
Container Labeling:
-
Storage:
-
Final Disposal:
Visual Workflow for Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
